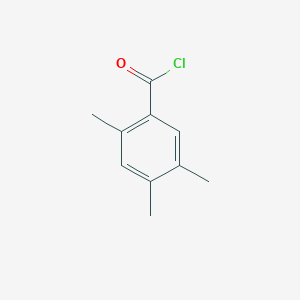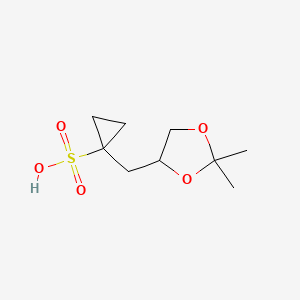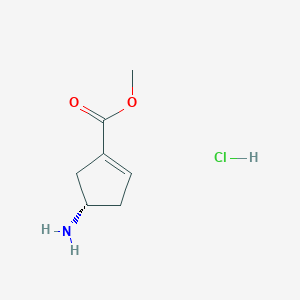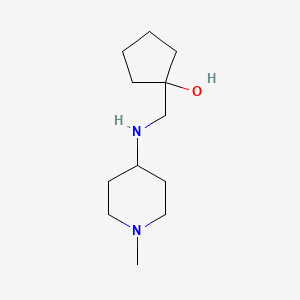
1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C12H24N2O It contains a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group, which is further connected to a 1-methylpiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include the use of a catalyst such as nickel to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol
- 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine
Uniqueness
1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1-[[(1-methylpiperidin-4-yl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-14-8-4-11(5-9-14)13-10-12(15)6-2-3-7-12/h11,13,15H,2-10H2,1H3 |
Clé InChI |
MAKZARXXKZCJDF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NCC2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12992017.png)
![Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12992024.png)

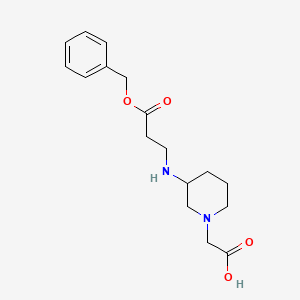
![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)
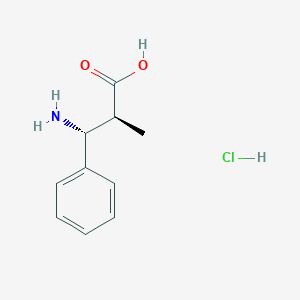

![Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)
